molecular formula C9H17N3O B2515198 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine CAS No. 1855944-89-6

5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine

Cat. No.: B2515198
CAS No.: 1855944-89-6
M. Wt: 183.255
InChI Key: ZEWZQFWEWCBQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a butoxymethyl group at position 5 and a methyl group at position 1 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as an α,β-unsaturated ketone or diketone, under acidic or basic conditions.

    Introduction of the butoxymethyl group: This step involves the alkylation of the pyrazole ring at position 5. The reaction can be carried out using butyl bromide or butyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

    Methylation at position 1: The final step involves the methylation of the nitrogen atom at position 1 of the pyrazole ring. This can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxymethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study enzyme mechanisms and interactions in biological systems.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-3-amine: Lacks the butoxymethyl group, making it less hydrophobic.

    5-(methoxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a methoxymethyl group instead of a butoxymethyl group, which may affect its reactivity and solubility.

    5-(ethoxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains an ethoxymethyl group, which may have different steric and electronic effects compared to the butoxymethyl group.

Uniqueness

5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine is unique due to the presence of the butoxymethyl group, which can influence its hydrophobicity, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

5-(butoxymethyl)-1-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-3-4-5-13-7-8-6-9(10)11-12(8)2/h6H,3-5,7H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWZQFWEWCBQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC(=NN1C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.